N-cyclooctyl-1-naphthalen-2-ylsulfonylpyrrolidine-2-carboxamide
Overview
Description
N-cyclooctyl-1-naphthalen-2-ylsulfonylpyrrolidine-2-carboxamide is a complex organic compound that features a combination of cyclooctyl, naphthyl, sulfonyl, and pyrrolidine carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-1-naphthalen-2-ylsulfonylpyrrolidine-2-carboxamide typically involves multi-step organic reactions The process begins with the preparation of the naphthalen-2-ylsulfonyl chloride, which is then reacted with pyrrolidine-2-carboxamide under controlled conditions to form the sulfonamide linkage
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors for the sulfonylation step and continuous flow reactors for the nucleophilic substitution to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-1-naphthalen-2-ylsulfonylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
N-cyclooctyl-1-naphthalen-2-ylsulfonylpyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-cyclooctyl-1-naphthalen-2-ylsulfonylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The naphthyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-cyclooctyl-1-naphthalen-2-ylsulfonylpyrrolidine: Lacks the carboxamide group, which may reduce its binding affinity to certain targets.
N-cyclooctyl-1-naphthalen-2-ylsulfonylpyrrolidine-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide, which can alter its solubility and reactivity.
Uniqueness
N-cyclooctyl-1-naphthalen-2-ylsulfonylpyrrolidine-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the cyclooctyl group provides steric bulk, potentially enhancing selectivity for certain molecular targets.
Properties
IUPAC Name |
N-cyclooctyl-1-naphthalen-2-ylsulfonylpyrrolidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c26-23(24-20-11-4-2-1-3-5-12-20)22-13-8-16-25(22)29(27,28)21-15-14-18-9-6-7-10-19(18)17-21/h6-7,9-10,14-15,17,20,22H,1-5,8,11-13,16H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMSYFOJDQLQNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2CCCN2S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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